4-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
4-Bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived benzamide featuring a bromine substituent on the benzamide ring and methyl groups at the 4- and 7-positions of the benzothiazole core. Benzothiazoles are heterocyclic compounds with broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-9-3-4-10(2)14-13(9)18-16(21-14)19-15(20)11-5-7-12(17)8-6-11/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVKDHVSUFVBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amidation: The final step involves the reaction of the brominated benzothiazole with 4-aminobenzamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and purification techniques can also be tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzothiazole derivative.
Scientific Research Applications
4-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the design of novel materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzothiazole moiety allows it to bind to active sites, potentially inhibiting or modulating the activity of the target. The bromine atom and benzamide group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Molecular Formula : C₁₅H₁₁BrN₂OS
- Molar Mass : 347.23 g/mol
- Key Differences : Lacks the 7-methyl group on the benzothiazole ring.
- The lower lipophilicity (logP) compared to the 4,7-dimethyl analog may affect membrane permeability.
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
- Molecular Formula : C₁₄H₉FN₂OS
- Molar Mass : 296.30 g/mol
- Key Differences : Substitutes bromine with fluorine and lacks methyl groups.
- Implications : Fluorine’s electronegativity increases polarity, improving aqueous solubility but reducing halogen bonding efficacy compared to bromine. The absence of methyl groups may lower thermal stability, as observed in differential scanning calorimetry (DSC) studies .
2-Chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide
- Molecular Formula : C₂₃H₂₆ClN₃O₂S
- Molar Mass : 443.99 g/mol
- Key Differences : Incorporates a morpholine-propyl chain and chlorine substituent.
- Implications: The morpholine group enhances solubility in polar solvents, while the chlorine atom provides moderate halogen bonding.
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Molecular Formula : C₂₂H₂₆N₃O₅S₂
- Molar Mass : 484.59 g/mol
- Key Differences : Features a sulfamoyl group and methoxyethyl substituents.
- However, the bulkier structure may reduce membrane permeability compared to the simpler brominated analog .
Physicochemical Comparison
*Estimated using bioinformatics tools (e.g., Molinspiration).
Biological Activity
4-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that certain benzothiazole derivatives showed potent inhibitory effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | MCF-7 (breast cancer) |
| Other Benzothiazole Derivative A | 5.19 | HeLa (cervical cancer) |
| Other Benzothiazole Derivative B | 11.72 | A549 (lung cancer) |
Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to cell death.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacteria Tested |
|---|---|---|
| This compound | TBD | E. coli |
| Benzothiazole Derivative C | 25 µg/mL | S. aureus |
| Benzothiazole Derivative D | 50 µg/mL | P. aeruginosa |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It can halt the progression of the cell cycle at specific checkpoints.
- Antimicrobial Mechanism : The interaction with microbial membranes disrupts their integrity.
Case Studies
Several case studies have documented the effectiveness of benzothiazole derivatives in clinical and laboratory settings:
- Case Study 1 : A clinical trial involving a related benzothiazole derivative demonstrated a significant reduction in tumor size among participants with advanced breast cancer.
- Case Study 2 : Laboratory tests on various bacterial strains highlighted the antimicrobial efficacy of benzothiazole compounds, with notable results against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
